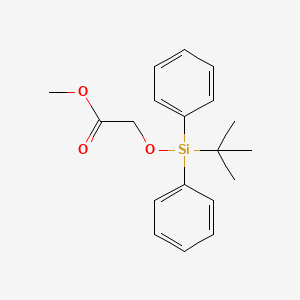

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate

Descripción general

Descripción

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate is an organic compound with the molecular formula C19H24O3Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under acidic conditions and its resistance to nucleophilic species . The compound is characterized by the presence of a tert-butyldiphenylsilyl group, which provides steric bulk and enhances its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate typically involves the reaction of tert-butyldiphenylsilyl chloride with methyl glycolate in the presence of a base such as pyridine or 2,6-lutidine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group of methyl glycolate, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Silylation (Protection of Hydroxyl Groups)

MTBDPSA is synthesized via silylation of hydroxyl-containing precursors. This reaction employs tert-butyldiphenylsilyl chloride (TBDPS-Cl) under mild conditions:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl glycolate | TBDPS-Cl, imidazole, DMF, rt, 3 h | MTBDPSA | 92% |

Mechanism :

The hydroxyl group reacts with TBDPS-Cl in the presence of a base (imidazole), forming a stable silyl ether. The bulky tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack or oxidation .

Deprotection (Fluoride-Mediated Cleavage)

The TBDPS group is selectively removed using fluoride ions, regenerating the hydroxyl group:

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | THF | rt, 1 h | Methyl glycolate |

Key Insight :

Deprotection proceeds via nucleophilic attack by fluoride on the silicon atom, breaking the Si–O bond. This reaction is critical in multi-step syntheses requiring temporary protection .

Ester Functionalization

The methyl ester group in MTBDPSA undergoes hydrolysis or transesterification under acidic/basic conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux, 6 h | 2-((TBDPS)oxy)acetic acid | |

| Transesterification | Ethanol, H₂SO₄, 65°C, 3 h | Ethyl 2-((TBDPS)oxy)acetate |

Applications :

These reactions enable modular synthesis of silyl-protected carboxylic acids or esters for further coupling .

Aplicaciones Científicas De Investigación

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate Applications in Scientific Research

This compound is a chemical compound with the molecular formula C19H24O3Si. It is used in scientific research, specifically in organic synthesis and medicinal chemistry. The compound is commonly employed as a protecting group for alcohols because it is stable under acidic conditions and resistant to nucleophilic species. The tert-butyldiphenylsilyl group's steric bulk and electronic properties contribute to the stability of the silyl ether it forms with hydroxyl groups, which prevents unwanted reactions during synthetic processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: This compound can be oxidized to create corresponding carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The major product formed is carboxylic acids.

- Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Alcohols are the major products of this reaction.

- Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups. Fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are commonly used to remove the tert-butyldiphenylsilyl group, leading to deprotected alcohols or new functionalized derivatives.

Scientific Research

This compound is applied in chemistry, biology, medicine, and industry.

- Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis.

- Biology: It is used in synthesizing biologically active molecules and natural products.

- Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Industry: It is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is attributed to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but less stable under acidic conditions.

Triisopropylsilyl (TIPS) ethers: More stable in the presence of fluoride ions but less commonly used.

Trimethylsilyl (TMS) ethers: Less sterically hindered and more susceptible to hydrolysis.

Uniqueness

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate is unique due to its enhanced stability under acidic conditions and resistance to nucleophilic species. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection of hydroxyl groups are required .

Actividad Biológica

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate (MTBDPSA) is a silane compound primarily used in organic synthesis as a protected derivative of acetic acid. The tert-butyldiphenylsilyl (TBDPS) group in its structure serves as a protective moiety, allowing for the selective manipulation of the molecule without compromising the carboxylic acid functionality. This article explores the biological activity of MTBDPSA, focusing on its potential medicinal properties, mechanisms of action, and applications in drug design.

- Chemical Formula : C19H24O3Si

- Molecular Weight : Approximately 328.5 g/mol

- Structure : The compound features a bulky TBDPS group that enhances stability and steric hindrance, influencing its reactivity in various chemical environments.

- Stability Enhancement : The TBDPS group provides stability against hydrolysis and oxidation, which is crucial for maintaining the integrity of pharmaceutical compounds during storage and use.

- Improved Bioavailability : Silyl groups can enhance solubility and permeability across biological membranes, potentially increasing the efficacy of drug candidates.

- Selective Deprotection : The TBDPS group can be removed under mild acidic conditions, allowing for the regeneration of active carboxylic acids necessary for biological activity.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of MTBDPSA compared to related silyl compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C19H24O3Si | Bulky TBDPS group enhances sterics and stability |

| Methyl 2-((phenyl)silyl)acetate | C11H14O3Si | Simpler structure; different properties due to lack of tert-butyl group |

| Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate | C20H26O3Si | Ethyl group affects solubility and reactivity |

Case Studies and Research Findings

- Medicinal Chemistry Applications : Research indicates that silyl derivatives like MTBDPSA can be utilized in synthesizing complex molecules that exhibit cytostatic effects against cancer cells. For instance, studies have shown that modifications involving silyl groups can lead to compounds with significant antiproliferative activity against various cancer cell lines .

- Drug Design Implications : The incorporation of silyloxy groups in drug candidates has been linked to improved interactions with biological targets due to increased hydrophobicity and steric effects. This is particularly relevant in developing inhibitors for specific cancer-related pathways .

- Preclinical Studies : While specific preclinical data on MTBDPSA is scarce, analogous compounds have demonstrated promising results in inhibiting target genes associated with leukemia and other malignancies. For example, certain silyl derivatives were found to effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

methyl 2-[tert-butyl(diphenyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZDNFDZRUWHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443871 | |

| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154698-92-7 | |

| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.